4-Methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
4-Methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C10H13NO. This compound belongs to the isoquinoline alkaloids family, which are widely distributed in nature and known for their diverse biological activities . The presence of a methoxy group at the 4-position of the tetrahydroisoquinoline ring system imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate hydrogenation steps in the synthetic pathway .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its fully saturated form using hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or PtO2 catalysts.
Substitution: Halogens (e.g., Br2, Cl2), nitro compounds (e.g., HNO3).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline.
Substitution: Halogenated or nitro-substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its role in modulating neurotransmitter systems and potential neuroprotective effects.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can modulate the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Receptor Binding: It binds to dopamine receptors, influencing dopaminergic signaling pathways, which are crucial in the regulation of mood, cognition, and motor functions.
Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
Comparison with Similar Compounds
4-Methoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds in the isoquinoline alkaloids family:
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methoxy group, known for its neuroactive properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with potent dopaminergic activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A dimethoxy derivative with enhanced neuroprotective effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-methoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYPJVUNDSCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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